molecular formula C17H11N5O2S B2452668 1-oxo-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide CAS No. 951896-85-8

1-oxo-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide

Cat. No.: B2452668
CAS No.: 951896-85-8
M. Wt: 349.37
InChI Key: LCVMTMSMNDVXHE-UHFFFAOYSA-N
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Description

1-oxo-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide is a complex organic compound that features a tetrazole ring, a phenyl group, and an isothiochromene moiety

Chemical Reactions Analysis

Types of Reactions

1-oxo-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-oxo-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide is unique due to the combination of its tetrazole and isothiochromene moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .

Properties

IUPAC Name

1-oxo-N-[3-(tetrazol-1-yl)phenyl]isothiochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5O2S/c23-16(15-8-11-4-1-2-7-14(11)17(24)25-15)19-12-5-3-6-13(9-12)22-10-18-20-21-22/h1-10H,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVMTMSMNDVXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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